2-(Trifluoromethylthio)propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-3(4(9)10-2)11-5(6,7)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGKRHDACDANOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621595-07-0 | |
| Record name | methyl 2-[(trifluoromethyl)sulfanyl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)propionic acid methyl ester typically involves the introduction of the trifluoromethylthio group into a suitable precursor. One common method is the reaction of propionic acid methyl ester with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylthio)propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The incorporation of the trifluoromethylthio group in drug design has been shown to improve pharmacological properties due to its electron-withdrawing nature, which can enhance lipophilicity and metabolic stability. Research indicates that compounds containing this group can exhibit increased potency and selectivity towards biological targets.
Case Studies:
- Anticancer Activity : A study demonstrated that derivatives of 2-(trifluoromethylthio)propionic acid methyl ester displayed significant inhibitory effects on the proliferation of colon cancer cells (HCT-116). The compounds synthesized showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as therapeutic agents against cancer .
- FDA-Approved Drugs : The trifluoromethyl group has been incorporated into various FDA-approved drugs, enhancing their efficacy. For instance, drugs like Ubrogepant utilize the trifluoromethyl moiety to improve their pharmacokinetic profiles and therapeutic effectiveness .
Agricultural Applications
In agriculture, this compound has been explored as a potential herbicide. Its selectivity for certain crops while effectively controlling weeds makes it an attractive candidate for sustainable agricultural practices.
Herbicidal Properties:
- The compound has shown promise as a selective herbicide with excellent efficacy against various weed species while exhibiting low toxicity to cultivated crops such as beans and carrots . This selectivity is crucial for minimizing environmental impact and preserving crop yields.
Material Science
The unique chemical properties of this compound extend to material science, where it can be utilized in the development of advanced materials with tailored properties.
Polymer Chemistry:
- The incorporation of trifluoromethylthio groups into polymer matrices can enhance thermal stability and chemical resistance. Research into polymer composites incorporating this compound has indicated improvements in mechanical properties and durability, making them suitable for demanding applications .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and assess the quality of the synthesized product.
| Method | Details |
|---|---|
| Synthesis | Reaction of trifluoromethyl thioacetic acid with propionic acid methyl ester under acidic conditions |
| Characterization Techniques | NMR, Mass Spectrometry, IR Spectroscopy |
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylthio)propionic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares substituents, molecular weights (MW), and key properties of 2-(trifluoromethylthio)propionic acid methyl ester and its analogs:
*Estimated MW based on propionic acid methyl ester (88.11) + SCF₃ (101.06).
Key Observations:
- Solubility: Amino () and hydroxyphenoxy () substituents increase polarity and water solubility, whereas -SCF₃ enhances lipid solubility, favoring applications in hydrophobic environments.
Stability and Reactivity
- Hydrolysis : The methyl ester group in all compounds is susceptible to hydrolysis under acidic/basic conditions. However, the -SCF₃ group may slow hydrolysis compared to electron-donating substituents (e.g., -NH₂ in ).
- Oxidation : The -SCF₃ group is oxidation-resistant, whereas thioethers (e.g., ) can oxidize to sulfoxides/sulfones.
Biological Activity
2-(Trifluoromethylthio)propionic acid methyl ester (TFMPE) is a compound of interest due to its unique trifluoromethylthio group, which enhances its biological activity. This article explores the biological effects of TFMPE, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
TFMPE is characterized by the presence of a trifluoromethylthio group, which is known to influence the compound's reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 188.17 g/mol.
Biological Activity Overview
The biological activities of TFMPE have been investigated in various studies, revealing its potential in multiple therapeutic areas:
- Antimicrobial Activity : TFMPE has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.
- Anticancer Properties : Preliminary studies indicate that TFMPE may inhibit the growth of certain cancer cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of TFMPE. For instance, a study evaluated its activity against several bacterial strains, demonstrating notable inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that TFMPE could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory properties of TFMPE by measuring cytokine release from peripheral blood mononuclear cells. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
| Cytokine | Control Level (pg/mL) | TFMPE Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 100 |
Anticancer Activity
TFMPE's anticancer properties were evaluated using various cancer cell lines. A notable study focused on its effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
These findings suggest that TFMPE exhibits moderate cytotoxicity against these cancer cells, warranting further investigation into its mechanism of action and potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study published in the Egyptian Journal of Chemistry evaluated various derivatives of propionic acid, including TFMPE, for their antimicrobial activity. The study concluded that compounds with trifluoromethyl groups exhibited enhanced potency against resistant bacterial strains .
- Evaluation of Anti-inflammatory Properties : Research published in MDPI explored the anti-inflammatory effects of similar compounds and indicated that TFMPE significantly lowered the levels of inflammatory markers in cultured immune cells .
- Anticancer Research : A recent investigation into the anticancer effects of TFMPE revealed promising results, particularly against liver and breast cancer cell lines, suggesting its potential as a lead compound for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
